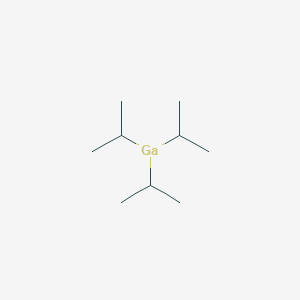
Triisopropylgallium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triisopropylgallium is an organogallium compound with the chemical formula C₉H₂₁Ga. It is a colorless liquid that is used primarily in the field of chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) for the production of gallium-containing semiconductor materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triisopropylgallium can be synthesized through the reaction of gallium trichloride with isopropylmagnesium chloride in an ether solvent. The reaction typically proceeds as follows:
GaCl3+3(i-Pr)MgCl→Ga(i-Pr)3+3MgCl2
This reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of high-purity starting materials and solvents is crucial to avoid contamination .
Analyse Des Réactions Chimiques
Types of Reactions
Triisopropylgallium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form gallium oxide.
Hydrolysis: It reacts with water to produce gallium hydroxide and isopropanol.
Substitution: It can undergo substitution reactions with other organometallic compounds.
Common Reagents and Conditions
Oxidation: Typically carried out using oxygen or air at elevated temperatures.
Hydrolysis: Performed using water or aqueous solutions at room temperature.
Substitution: Conducted using various organometallic reagents under inert atmosphere.
Major Products Formed
Oxidation: Gallium oxide (Ga₂O₃)
Hydrolysis: Gallium hydroxide (Ga(OH)₃) and isopropanol (C₃H₇OH)
Substitution: Various organogallium compounds depending on the substituent used.
Applications De Recherche Scientifique
Triisopropylgallium is widely used in scientific research, particularly in the fields of materials science and semiconductor technology. Some of its applications include:
Chemical Vapor Deposition (CVD): Used as a precursor for the deposition of gallium-containing thin films.
Molecular Beam Epitaxy (MBE): Employed in the growth of high-purity gallium arsenide (GaAs) and other III-V semiconductor materials.
Nanotechnology: Utilized in the synthesis of gallium-based nanostructures for various applications.
Mécanisme D'action
The mechanism by which triisopropylgallium exerts its effects in CVD and MBE processes involves the thermal decomposition of the compound to release gallium atoms. These gallium atoms then react with other elements, such as arsenic or phosphorus, to form the desired semiconductor materials. The molecular targets and pathways involved in these processes are primarily related to the surface chemistry of the substrate and the reactivity of the gallium atoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylgallium (C₃H₉Ga)
- Triethylgallium (C₆H₁₅Ga)
- Tri-n-propylgallium (C₉H₂₁Ga)
Comparison
Triisopropylgallium is unique among these compounds due to its higher thermal stability and lower vapor pressure, making it particularly suitable for high-temperature CVD and MBE processes. Additionally, its larger isopropyl groups provide steric hindrance, which can influence the growth rates and morphologies of the resulting semiconductor materials .
Propriétés
Numéro CAS |
54514-59-9 |
|---|---|
Formule moléculaire |
C9H21Ga |
Poids moléculaire |
198.99 g/mol |
Nom IUPAC |
tri(propan-2-yl)gallane |
InChI |
InChI=1S/3C3H7.Ga/c3*1-3-2;/h3*3H,1-2H3; |
Clé InChI |
WJJLFCWEKQMHLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Ga](C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


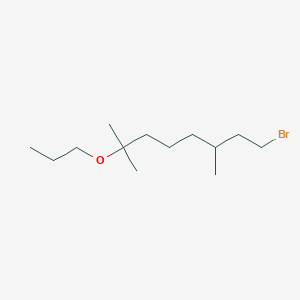
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
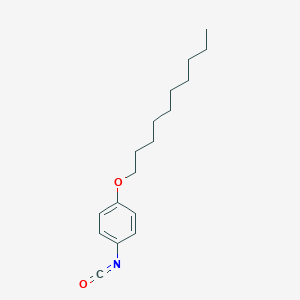
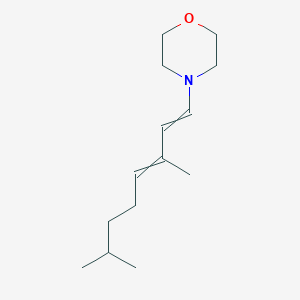
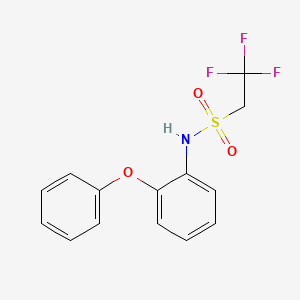
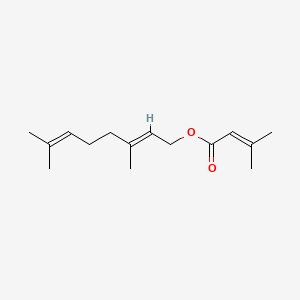
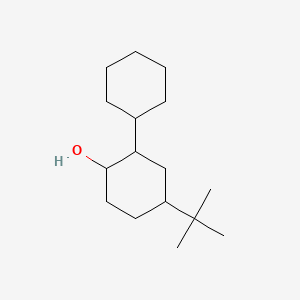
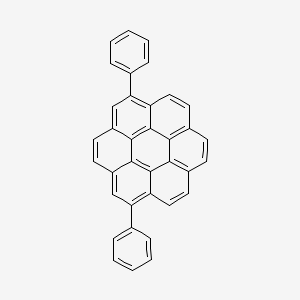



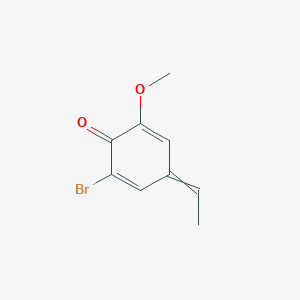
![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
